

# A Comparative Guide to Emerging Synthetic Routes for (Z)-Enynes

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The (Z)-enyne structural motif is a critical component in a wide array of biologically active natural products and pharmaceutical agents. Its stereospecific synthesis, however, remains a significant challenge in modern organic chemistry. This guide provides a comparative analysis of three novel, catalytic methodologies for the synthesis of (Z)-enynes, offering a valuable resource for researchers seeking to incorporate this important functionality into complex molecules. The comparison focuses on Nickel-Catalyzed Intermolecular Cross-Alkylalkynylation, Zirconium-Catalyzed Alkyne Dimerization, and Cobalt-Catalyzed Propargylic Dehydrogenation, with a detailed examination of their respective yields, stereoselectivities, substrate scopes, and experimental protocols.

### **Performance Comparison of Catalytic Systems**

The following tables summarize the key performance metrics for the three benchmarked synthetic routes to (Z)-enynes. The data presented is compiled from peer-reviewed literature and is intended to provide a clear, quantitative comparison to aid in the selection of the most appropriate method for a given synthetic challenge.

## Table 1: Nickel-Catalyzed Intermolecular Cross-Alkylalkynylation of Terminal Alkynes



Substrate (Alkyne)	Substrate (Enone)	Product	Yield (%)	Z:E Ratio
Phenylacetylene	Methyl vinyl ketone	1-Phenyl-4- methyl-1-en-3- yne	85	>99:1
1-Hexyne	Methyl vinyl ketone	1-Butyl-4-methyl- 1-en-3-yne	78	>99:1
(Trimethylsilyl)ac etylene	Cyclopent-2-en- 1-one	2-(3- (Trimethylsilyl)pr op-1-en-2- yl)cyclopentan-1- one	72	>99:1
4- Methoxyphenyla cetylene	Chalcone	1-(4- Methoxyphenyl)- 3,5-diphenyl-1- en-4-yne	81	>99:1
1-Pentyne	4-Phenylbut-3- en-2-one	3-Methyl-1- phenyl-5-propyl- 1-en-4-yne	75	>99:1

Data extracted from Xiao et al., Organic Letters, 2021.[1][2]

## **Table 2: Zirconium-Catalyzed Dimerization of Terminal Alkynes**



Substrate (Alkyne)	Product	Yield (%)	Z:E Ratio
Phenylacetylene	1,4-Diphenyl-1-en-3- yne	95	>99:1
1-Hexyne	5,8-Didecyl-6-en-4- yne	88	>99:1
4- Chlorophenylacetylen e	1,4-Bis(4- chlorophenyl)-1-en-3- yne	92	>99:1
Cyclohexylacetylene	1,4-Dicyclohexyl-1-en- 3-yne	85	>99:1
1-Pentyne	4,7-Dioctyl-5-en-3-yne	90	>99:1

Data extracted from Platel and Schafer, Chemical Communications, 2012.[3]

**Table 3: Cobalt-Catalyzed Propargylic Dehydrogenation** 

Substrate	Product	Yield (%)	Z:E Ratio
1,1-Diphenyl-2- propyne	1,1-Diphenyl-1-en-3- yne	75	10:1
1-Phenyl-1- cyclohexyl-2-propyne	1-Phenyl-1- cyclohexyl-1-en-3-yne	68	8:1
4-Phenyl-1-butyne	1-Phenyl-1-en-3-yne	55	5:1
1-(p-Tolyl)-2-propyne	1-(p-Tolyl)-1-en-3-yne	72	9:1
1-Naphthyl-2-propyne	1-Naphthyl-1-en-3-yne	65	7:1

Data extracted from Bodnar and Newhouse, Angewandte Chemie, 2024.[4]

## **Experimental Workflows and Signaling Pathways**

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflows for the discussed synthetic methodologies.



Caption: General experimental workflows for the synthesis of (Z)-enynes.

# Detailed Experimental Protocols Nickel-Catalyzed Intermolecular Cross-Alkylalkynylation

General Procedure: To an oven-dried vial equipped with a magnetic stir bar was added  $Ni(COD)_2$  (5 mol %), ligand (10 mol %), and the  $\alpha,\beta$ -unsaturated carbonyl compound (0.2 mmol). The vial was evacuated and backfilled with argon three times. Anhydrous THF (1.0 mL) was added, followed by the terminal alkyne (0.3 mmol) and the alkynyl silicate (0.24 mmol). The reaction mixture was stirred at room temperature for 12-24 hours until complete consumption of the starting material as monitored by TLC. The reaction was then quenched with saturated aqueous NH<sub>4</sub>Cl (2 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers were dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired (Z)-enyne product.[1]

#### **Zirconium-Catalyzed Alkyne Dimerization**

General Procedure: In a nitrogen-filled glovebox, a solution of the zirconium precatalyst (5 mol %) in toluene (0.5 mL) was added to a vial containing a magnetic stir bar. Aniline (10 mol %) was then added, followed by the terminal alkyne (0.5 mmol). The vial was sealed and the reaction mixture was heated to 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the pure (Z)-enyne product.[3]

#### **Cobalt-Catalyzed Propargylic Dehydrogenation**

General Procedure: In a nitrogen-filled glovebox, CoCl<sub>2</sub> (10 mol %), PMe<sub>3</sub> (30 mol %), and the propargylic substrate (0.1 mmol) were added to a vial. Anhydrous THF (1.0 mL) was added, followed by a solution of Zn(TMP)<sub>2</sub> (1.5 equiv) in THF and the oxidant (1.2 equiv). The vial was sealed and the reaction mixture was heated at 75 °C for 12 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NaHCO<sub>3</sub> (2 mL) and extracted with diethyl ether (3 x 5 mL). The combined organic layers were dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the (Z)-enyne.[4]



#### **Concluding Remarks**

The choice of synthetic method for accessing (Z)-enynes will ultimately depend on the specific requirements of the target molecule and the available starting materials. The Nickel-catalyzed method offers a mild and versatile approach for the three-component coupling to form highly substituted (Z)-enynes with excellent stereoselectivity.[1][2] The Zirconium-catalyzed dimerization provides a highly efficient route to symmetrical (Z)-enynes from terminal alkynes, also with exceptional (Z)-selectivity.[3] The Cobalt-catalyzed dehydrogenation represents a novel disconnection, directly converting propargylic C-H bonds to the desired alkene, and provides good (Z)-selectivity where other methods might fail.[4] Each of these methods represents a significant advancement in the field and provides powerful new tools for the synthesis of complex molecules containing the valuable (Z)-enyne moiety.

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